3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-2-17-3-7-19(8-4-17)26-22-16-31(15-18-5-9-20(28)10-6-18)23-14-25-24(32-11-12-33-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMWFCUGFUVKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a unique heterocyclic structure that belongs to the pyrazoloquinoline class. Its synthesis and biological activities have garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Characteristics
The compound features a complex arrangement of rings and substituents, which can influence its biological activity. The presence of the dioxino moiety enhances its structural diversity, potentially leading to varied interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key reactions characteristic of heterocyclic chemistry. Initial steps may include:
- Formation of the pyrazoloquinoline core.
- Introduction of the ethyl and fluorobenzyl groups through specific substitution reactions.
These synthetic strategies are crucial for ensuring that functional groups are correctly positioned to enhance reactivity and biological activity.
Biological Activity
Compounds with similar pyrazoloquinoline frameworks have been studied for various biological activities. The specific activities of This compound may include:
- Anti-inflammatory effects : Preliminary studies suggest potential anti-inflammatory properties due to the structural features that allow interaction with inflammatory pathways.
- Anticancer activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of tumor growth.
Comparative Analysis
A comparison with structurally related compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-ethylphenyl)-5-(4-fluorobenzyl)... | Pyrazoloquinoline with dioxino group | Potential anti-inflammatory |
| Pyrazolo[3,4-b]quinolines | Pyrazole ring with varied substitutions | Anticancer |
| Pyrazolo[1,5-a]quinolines | Different ring fusion | Anti-inflammatory |
| Dioxino-pyrazoles | Dioxin integration | Enhanced solubility |
This table highlights how the unique combination of functional groups in This compound may confer distinct biological activities compared to other compounds in the pyrazoloquinoline family.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Inferred from structural similarity to Compound B; †Calculated based on formula.
Key Observations:
Q & A
Basic Question: What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]quinoline core in this compound?
Answer:
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via condensation reactions or acid-promoted cyclization. A key method involves reacting pyrazole-arylamines with β-keto esters under acidic conditions, enabling C–C bond cleavage and subsequent cyclization to form the fused heterocycle . For example, β-keto esters with electron-withdrawing groups improve reaction efficiency, yielding derivatives in moderate to good yields (40–75%) with broad functional group tolerance . Alternative routes use 2,4-dichloroquinoline-3-carbonitrile as a starting material, where selective substitution at the 4-position with amines or azides precedes cyclization to introduce amino or azido groups .
Advanced Question: How can synthetic routes be optimized to enhance regioselectivity and yield for derivatives with bulky substituents?
Answer:
Regioselectivity challenges arise when introducing bulky groups like the 4-fluorobenzyl moiety. Strategies include:
- Catalyst screening : Acidic conditions (e.g., H2SO4 or p-TsOH) promote cyclization but may require temperature modulation (80–120°C) to avoid side reactions .
- Protecting groups : Temporary protection of reactive sites (e.g., NH2 groups) minimizes undesired interactions during coupling steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity and yield .
For example, Pd/C-mediated oxidation in decahydronaphthalene was used to oxidize dihydro intermediates to aromatic pyrazoloquinolines, achieving >90% purity in some cases .
Basic Question: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, the 4-fluorobenzyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities; the fused dioxane ring adopts a boat conformation, as shown in related structures .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for halogenated derivatives (e.g., fluorine and chlorine isotopes) .
Advanced Question: How can QSAR models guide the design of derivatives with enhanced anti-inflammatory activity?
Answer:
Quantitative structure-activity relationship (QSAR) studies identify critical pharmacophores. For pyrazolo[4,3-c]quinolines:
- Electron-withdrawing groups : The 4-fluorobenzyl moiety enhances lipophilicity, improving membrane permeability .
- Amino substituents : A primary NH2 group at position 3 increases hydrogen-bonding interactions with iNOS, reducing NO production (IC50 ~10 μM in RAW 264.7 cells) .
- Hydrophobic interactions : The 4-ethylphenyl group may bind to hydrophobic pockets in COX-2, as seen in analogs with 70% inhibition of prostaglandin E2 .
Basic Question: What in vitro models are used to evaluate the compound’s pharmacological potential?
Answer:
- Anti-inflammatory activity : LPS-induced RAW 264.7 macrophages measure NO production; derivatives like 2i and 2m showed >80% inhibition at 20 μM .
- Enzyme inhibition : γ-Secretase inhibition assays (e.g., ELND006/007) use HEK293 cells expressing APP to quantify Aβ40 reduction (IC50 <50 nM) .
- Cytotoxicity : MTT assays in normal cell lines (e.g., HEK293) assess selectivity; IC50 values >100 μM indicate low toxicity .
Advanced Question: How do researchers reconcile discrepancies in biological activity across structurally similar compounds?
Answer:
- Assay conditions : Variations in cell lines (e.g., RAW 264.7 vs. HEK293) or LPS concentrations (0.1–1 μg/mL) alter inflammatory responses .
- Structural nuances : Substitution at position 5 (e.g., 4-fluorobenzyl vs. trifluoromethylsulfonyl) shifts target selectivity (e.g., Aβ vs. Notch signaling in γ-secretase inhibitors) .
- Metabolic stability : Microsomal stability assays (e.g., mouse liver microsomes) explain differences in in vivo efficacy; ELND007 showed >60% remaining after 30 min, correlating with sustained Aβ reduction .
Basic Question: What key structural features influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The 4-ethylphenyl and 4-fluorobenzyl groups increase logP (~3.5), enhancing blood-brain barrier penetration .
- Metabolic soft spots : Oxidation of the dihydrodioxane ring is a major clearance pathway; introducing electron-withdrawing groups (e.g., fluorine) reduces CYP450-mediated metabolism .
- Solubility : The fused quinoline core limits aqueous solubility (<10 μM), necessitating formulation with cyclodextrins or PEG .
Advanced Question: What strategies improve metabolic stability in pyrazoloquinoline derivatives?
Answer:
- Fluorine substitution : The 4-fluorobenzyl group decreases CYP2C9 affinity, reducing oxidative metabolism .
- Isosteric replacement : Replacing the dioxane ring with a dioxolane (e.g., ELND007) enhances rigidity and metabolic stability .
- Prodrug approaches : Esterification of carboxylic acid groups (e.g., ethyl esters) improves oral bioavailability, as seen in γ-secretase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
